molecular formula C8H9NO3 B1618584 2-Hydroxy-5-methoxybenzamide CAS No. 28534-37-4

2-Hydroxy-5-methoxybenzamide

Cat. No. B1618584
M. Wt: 167.16 g/mol
InChI Key: VLSVEVCSHFHKEM-UHFFFAOYSA-N
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Patent
US04031093

Procedure details

5-Methoxysalicylamide (41.8 g., 0.250 mole) was dissolved in a solution of sodium (6.37 g., 0.277 g-atom) in ethanol (250 ml.). To the resulting cooled (ice-water) solution was added iodoethane (38.9 g., 0.250 mole) over a period of 20 minutes. The reaction mixture was allowed to warm to room temperature over 0.75 hour and then was heated under reflux for 19 hours. The mixture was concentrated and the residue triturated with water. The mixture was filtered and collected solid recrystallized from acetonitrile to give 2-ethoxy-5-methoxybenzamide (34.5 g., 70.7%), m.p. 128°-130°.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
6.37 g
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:7]([C:8]([NH2:10])=[O:9])[C:6]([OH:12])=[CH:5][CH:4]=1.I[CH2:14][CH3:15]>[Na].C(O)C>[CH2:14]([O:12][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:7]=1[C:8]([NH2:10])=[O:9])[CH3:15] |^1:15|

Inputs

Step One
Name
Quantity
41.8 g
Type
reactant
Smiles
COC1=CC=C(C(C(=O)N)=C1)O
Name
Quantity
6.37 g
Type
solvent
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
38.9 g
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 19 hours
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
collected solid
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=O)N)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 70.7%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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